![molecular formula C20H17ClFN3O2 B2707746 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1251625-94-1](/img/structure/B2707746.png)
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2 and its molecular weight is 385.82. The purity is usually 95%.
BenchChem offers high-quality 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation Reactivity and Synthetic Routes
Oxidation reactivity studies involving compounds with structural similarities to the chemical have elucidated synthetic routes and reactivity channels, highlighting the potential for developing novel organic compounds with diverse applications in chemical synthesis and pharmaceuticals (Pailloux et al., 2007).
Spectroscopic and Quantum Mechanical Studies
Research into benzothiazolinone acetamide analogs, which share functional group similarities with the target compound, has demonstrated their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and photovoltaic efficiency. These compounds also exhibit nonlinear optical (NLO) activities, suggesting applications in optical materials and devices (Mary et al., 2020).
Antiviral and Antibacterial Applications
Compounds structurally related to 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide have been characterized for their antiviral and antibacterial properties, providing a foundation for further exploration into their use in developing new therapeutic agents (Jenepha Mary et al., 2022).
Agricultural Applications
Some derivatives have been studied for their potential use as pesticides, offering insights into the development of new agrochemicals with enhanced safety and effectiveness profiles (Olszewska et al., 2008).
Thrombin Inhibition
Research into chloro and fluoro-substituted acetamides, with structural similarities to the target molecule, has identified them as potent thrombin inhibitors, indicating potential applications in anticoagulant therapy (Lee et al., 2007).
Environmental Behavior and Degradation
Studies on chloroacetamide herbicides and their metabolites in the environment provide valuable information on the environmental behavior, degradation pathways, and potential ecological impacts of related compounds, guiding the design of environmentally safer chemicals (Coleman et al., 2000).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(4-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c1-12-9-16(22)7-8-17(12)24-18(26)11-27-19-10-13(2)23-20(25-19)14-3-5-15(21)6-4-14/h3-10H,11H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSGZVVOQYXVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NC3=C(C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.